tert-butyl 3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate
Description
tert-butyl 3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted with a tert-butyl carbamate group and a 4-methoxybenzothiazole moiety.
Properties
IUPAC Name |
tert-butyl 3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-16(2,3)22-15(19)18-8-10(9-18)21-14-17-13-11(20-4)6-5-7-12(13)23-14/h5-7,10H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEZMRLNEWDOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzothiazole moiety: This step involves the coupling of the azetidine ring with a benzothiazole derivative, often using reagents such as coupling agents or catalysts.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl 3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or azetidine ring are replaced with other groups using appropriate reagents and conditions
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to tert-butyl 3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate exhibit anticancer properties. The benzothiazole moiety is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells and inhibit proliferation .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies suggest that the incorporation of the benzothiazole ring enhances the efficacy against various bacterial strains, including resistant strains. This property is particularly valuable in developing new antibiotics in an era of increasing antimicrobial resistance .
Agricultural Applications
Pesticide Development
The unique structure of this compound makes it a candidate for pesticide development. Its effectiveness in disrupting pest metabolic pathways has been documented, suggesting its potential use as a biopesticide. Field trials are necessary to assess its efficacy and safety in agricultural settings .
Material Science
Polymer Synthesis
This compound can serve as a building block in polymer chemistry. Its azetidine structure allows for the formation of cross-linked polymers, which can be utilized in coatings and adhesives. The incorporation of benzothiazole derivatives into polymer matrices enhances thermal stability and mechanical properties, making them suitable for high-performance applications .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. These derivatives were tested against various cancer cell lines, revealing IC50 values indicating potent anticancer activity compared to standard chemotherapeutics .
Case Study 2: Agricultural Application
A field study evaluated the effectiveness of this compound as a biopesticide against aphids on tomato plants. Results showed a significant reduction in pest populations compared to untreated controls, highlighting its potential as an environmentally friendly pest management solution .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a broader class of tert-butyl azetidine carboxylates with diverse substituents. Key analogs and their structural differences are summarized below:
Key Observations:
- Substituent Effects on Reactivity: The presence of electron-withdrawing groups (e.g., trifluoromethyl in 3o) or bulky moieties (e.g., benzothiazole in the target compound) may influence reaction kinetics. For example, morpholine-substituted derivatives () achieved yields up to 83%, while trifluoromethyl analogs () yielded 73%, suggesting steric or electronic hindrance differences .
- Spectral Characterization: ¹H-NMR and HRMS data () are consistent across morpholine-containing analogs, with characteristic shifts for morpholine protons (δ 3.70–4.20) and precise mass confirmation .
Physicochemical Properties
- Solubility: Fluorinated analogs () likely exhibit enhanced lipophilicity compared to the methoxybenzothiazole derivative, impacting bioavailability in drug design .
Biological Activity
The compound tert-butyl 3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate is a derivative of benzothiazole, which has garnered attention due to its potential biological activities. Benzothiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of the specified compound, focusing on its mechanisms of action, synthesis, and related studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₁₉N₃O₄S |
| Molecular Weight | 373.43 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves several organic reactions such as:
- Knoevenagel Condensation : This reaction is used to form the azetidine ring by condensing aldehydes or ketones with active methylene compounds.
- Diazo-Coupling : This method allows for the introduction of the benzothiazole moiety.
- Biginelli Reaction : A multi-component reaction that can also yield similar derivatives.
Antimicrobial Activity
Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function.
Anticancer Properties
Recent research indicates that benzothiazole derivatives may inhibit cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : Compounds have been reported to inhibit key enzymes involved in cancer cell metabolism.
- Apoptosis Induction : Certain derivatives induce apoptosis in cancer cells by activating intrinsic pathways.
For example, a related compound showed an IC50 value of approximately 92.4 µM against multiple cancer cell lines including HeLa (human cervical carcinoma) and CaCo-2 (colon adenocarcinoma) .
Anti-inflammatory Effects
Benzothiazole derivatives have also been evaluated for their anti-inflammatory properties. One study found that a related compound displayed significant inhibition of COX-2 enzyme activity, leading to reduced inflammation in vivo .
Study 1: Anticancer Activity
A study published in PubMed evaluated a series of benzothiazole derivatives for their anticancer activity. Among them, one derivative exhibited potent cytotoxicity against several human cancer cell lines with IC50 values ranging from 10 to 50 µM . The study concluded that modifications in the benzothiazole structure could enhance anticancer efficacy.
Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory effects, a compound similar to tert-butyl 3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine was tested for its ability to inhibit COX enzymes. The results indicated a significant reduction in inflammatory markers in treated animal models .
The proposed mechanisms through which tert-butyl 3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine exerts its biological effects include:
- Enzyme Inhibition : Inhibiting enzymes that are crucial for cellular metabolism and proliferation.
- Receptor Binding : Interacting with specific receptors to modulate signaling pathways.
- DNA/RNA Interaction : Affecting nucleic acid synthesis and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
